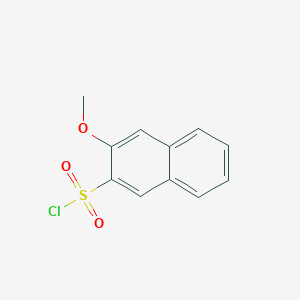![molecular formula C8H17NO2 B13477166 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol is a chemical compound with a unique structure that includes an oxolane ring and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol typically involves the reaction of oxirane with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and the subsequent formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while reduction can produce simpler alcohols .
Scientific Research Applications
2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethan-1-ol: This compound has a similar oxolane ring but lacks the dimethylamino group.
2-(Oxolan-3-yl)ethan-1-ol: Similar structure but without the dimethylamino group.
Uniqueness
2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol is unique due to the presence of both the oxolane ring and the dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[3-(dimethylamino)oxolan-3-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-9(2)8(3-5-10)4-6-11-7-8/h10H,3-7H2,1-2H3 |
InChI Key |
WNUYIYQFPQMBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCOC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


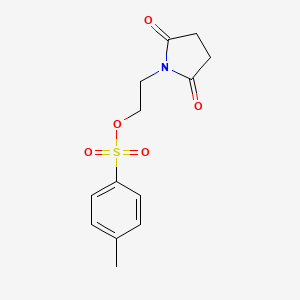
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)
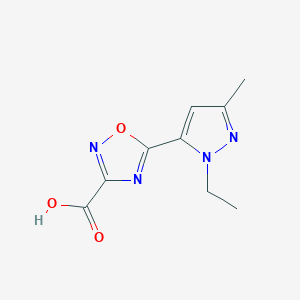

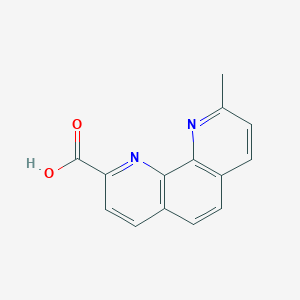

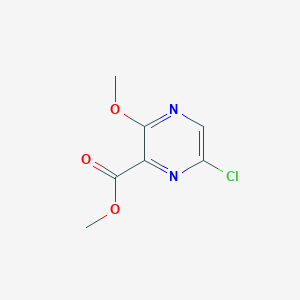

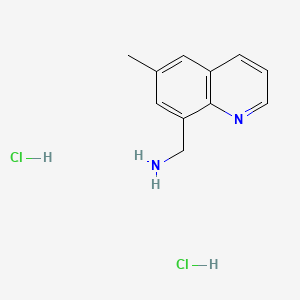
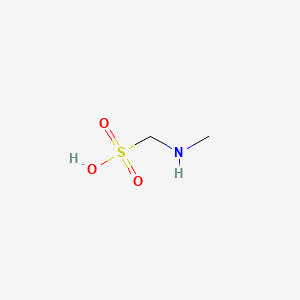
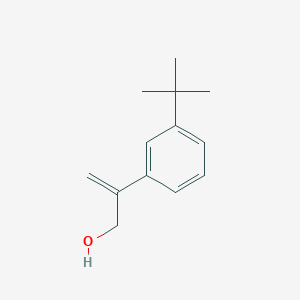
![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)

